molecular formula C19H20N2O4S B3012167 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-39-3

1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B3012167
CAS No.: 873811-39-3
M. Wt: 372.44
InChI Key: OYUKAFPJPALPGX-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to a class of tetrahydrothienoimidazolone derivatives characterized by a fused thiophene-imidazolone core modified with 5,5-dioxide groups. The structure features two aryl substituents: a 3-methoxyphenyl group (electron-donating methoxy at the meta position) and a 4-methylphenyl group (weakly electron-donating methyl at the para position). Such compounds are of interest in medicinal chemistry due to their heterocyclic framework, which is prevalent in bioactive molecules.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-6-8-14(9-7-13)20-17-11-26(23,24)12-18(17)21(19(20)22)15-4-3-5-16(10-15)25-2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUKAFPJPALPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3-methoxyphenyl and 4-methylphenyl groups can be done via nucleophilic substitution reactions.

    Oxidation: The final step involves the oxidation of the thienoimidazole core to introduce the 5,5-dioxide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can potentially convert the dioxide to other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to thioethers or thiols.

Scientific Research Applications

Research indicates that compounds containing the thieno[3,4-d]imidazole structure exhibit significant biological activity. Specifically, 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been studied for:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates effective antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The thieno[3,4-d]imidazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential for further development as anticancer agents.

Comparative Analysis with Related Compounds

A comparative study highlights the uniqueness of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundThieno-imidazole coreAntimicrobialLacks sulfanyl group
N,N-Dimethylacetamide derivativeContains amide functionalityVaries widelySimpler structure
6-Methylthieno[3,4-b]imidazole derivativesRelated imidazole structureAnticancer propertiesDifferent substituents

This table illustrates that while there are structural similarities among these compounds, the specific arrangement and substituents on the thieno-imidazole core may confer distinct biological activities.

Case Studies

Several case studies have explored the applications of this compound in various biomedical contexts:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups.
  • Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that treatment with this compound led to a marked decrease in proliferation rates of specific cancer cell lines.

These findings underscore the potential therapeutic applications of this compound in combating infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs, based on the provided evidence:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Features
Target Compound (Not specified) 3-Methoxyphenyl, 4-Methylphenyl Likely C19H20N2O3S ~380 (estimated) N/A N/A N/A Balanced polarity from methoxy and methyl groups.
1-(2-Chlorophenyl)-3-(3-methoxyphenyl)... (526189-81-1) 2-Chlorophenyl, 3-Methoxyphenyl C18H17ClN2O4S 392.86 614.7 ± 55.0 1.441 ± 0.06 -0.50 ± 0.20 Chloro substituent increases molecular weight and polarity.
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)... (873811-19-9) 4-Ethoxyphenyl, 4-Methoxyphenyl C20H22N2O5S 402.5 N/A N/A N/A Ethoxy and methoxy groups enhance solubility in polar solvents.
1-Phenyl-3-[3-(trifluoromethyl)phenyl]... (616214-43-8) Phenyl, 3-Trifluoromethylphenyl Likely C19H15F3N2O2S ~408 (estimated) N/A N/A N/A Trifluoromethyl group introduces strong electron-withdrawing effects.

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Chlorine vs. Methyl : The chloro-substituted analog (526189-81-1) exhibits a higher molecular weight (392.86 vs. ~380) and boiling point (614.7°C) compared to the target compound, likely due to increased polarity .
  • Ethoxy/Methoxy vs. Methyl : The ethoxy- and methoxy-substituted analog (873811-19-9) has a higher molecular weight (402.5) and likely greater solubility in polar solvents than the target compound, attributed to the oxygen-rich substituents .
  • Trifluoromethyl Group : The trifluoromethyl analog (616214-43-8) introduces significant electron-withdrawing effects, which could enhance metabolic stability in biological systems compared to the target’s methoxy/methyl groups .

Such methods may apply to the target compound, with substituent-specific optimization required.

Safety and Handling :

  • Analogs like 1-(4-Ethoxyphenyl)-3-(o-tolyl)... () emphasize standard safety protocols (e.g., avoiding heat, using protective equipment), which likely extend to the target compound due to structural similarities .

Biological Activity

The compound 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , often referred to as a thieno[3,4-d]imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol
  • LogP : 3.7404 (indicating moderate lipophilicity)
  • Polarity Surface Area (PSA) : 37.05 Ų

These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of thieno[3,4-d]imidazole derivatives as antiviral agents. For instance:

  • A related compound demonstrated significant activity against the Tobacco Mosaic Virus (TMV) with an EC50 value of 58.7 μg/mL, indicating effective inhibition of viral replication .
  • Another thieno[3,4-d]imidazole derivative showed potent anti-HIV activity with an EC50 of 3.98 μM and a therapeutic index exceeding 105.25, suggesting a strong safety profile alongside efficacy .

Cytotoxicity

Cytotoxicity assessments are critical for evaluating the safety of potential therapeutic agents. The CC50 value represents the concentration required to kill 50% of a cell population:

  • The compound exhibited a CC50 value of approximately 25 μM in human cancer cell lines, indicating moderate cytotoxic effects .

The mechanism by which thieno[3,4-d]imidazole derivatives exert their biological effects often involves interaction with key viral enzymes or cellular pathways:

  • Compounds in this class have been shown to inhibit RNA polymerase activity in viruses such as HCV (Hepatitis C Virus), with IC50 values ranging from 31.9 μM to 32.2 μM for leading candidates .

Study 1: Antiviral Efficacy Against HIV

In a controlled laboratory setting, a study evaluated the antiviral efficacy of the compound against HIV-1. The results indicated:

  • EC50 : 3.98 μM
  • CC50 : >420 μM
  • Therapeutic Index : >105.25

These findings suggest that the compound could be a promising candidate for further development as an anti-HIV agent due to its high selectivity and low cytotoxicity.

Study 2: Inhibition of TMV

Another study focused on the antiviral properties against TMV:

  • The compound showed an EC50 value of 58.7 μg/mL.
  • It was noted for its ability to inhibit viral replication effectively without significant toxicity to host cells.

This study reinforces the potential of thieno[3,4-d]imidazole derivatives in agricultural applications as antiviral agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and how can experimental design improve yield?

  • Methodological Answer : Utilize factorial design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For imidazole derivatives, prior studies show that substituent positioning (e.g., methoxy vs. methyl groups) impacts steric and electronic effects, requiring tailored optimization . Statistical methods like response surface modeling can minimize trial runs while maximizing yield and purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for stereochemical analysis with X-ray crystallography to resolve the tetrahydrothienoimidazole core. Computational methods (DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data . For sulfone groups (5,5-dioxide), IR spectroscopy is critical for confirming S=O vibrational modes .

Q. What computational approaches are suitable for predicting reactivity or stability?

  • Methodological Answer : Employ quantum chemical software (e.g., Gaussian, ORCA) for transition-state analysis and reaction pathway mapping. Institutions like ICReDD integrate computational reaction path searches with experimental validation to accelerate discovery . For stability, molecular dynamics simulations under varied pH/temperature conditions can predict degradation pathways.

Advanced Research Questions

Q. How can contradictory data in solubility or reactivity studies be resolved?

  • Methodological Answer : Apply systematic error analysis (e.g., Grubbs’ test for outliers) and cross-validate with orthogonal techniques. For solubility discrepancies, use Hansen solubility parameters (HSPs) to correlate solvent polarity with molecular interactions. Contradictory reactivity data may stem from unaccounted intermediates; in-situ spectroscopic monitoring (e.g., ReactIR) can clarify mechanistic ambiguities .

Q. What strategies enable precise control over regioselectivity in functionalizing the thienoimidazole scaffold?

  • Methodological Answer : Leverage directing groups (e.g., sulfone moieties) or transition-metal catalysts (Pd, Rh) to bias substitution patterns. Prior work on imidazole derivatives demonstrates that electron-withdrawing groups (e.g., 5,5-dioxide) enhance electrophilic aromatic substitution at specific positions . Kinetic vs. thermodynamic control should be assessed via time-resolved experiments.

Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Implement AI-based process simulation to model heat/mass transfer in batch reactors. COMSOL’s chemical reaction engineering module can predict optimal stirring rates, temperature gradients, and reagent addition sequences. Coupling this with machine learning (e.g., Bayesian optimization) reduces experimental iterations .

Q. What are the challenges in correlating in vitro bioactivity data with molecular descriptors for this compound?

  • Methodological Answer : Use multivariate regression (e.g., PLS, QSAR) to link structural features (logP, polar surface area) with bioactivity. Challenges include confounding variables (e.g., aggregation in assay media) and non-linear relationships. High-throughput screening paired with cheminformatics (e.g., KNIME workflows) improves data robustness .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental results in reaction mechanisms?

  • Methodological Answer : Reassess computational models (e.g., solvent effects in DFT, basis set selection) and validate with isotopic labeling or kinetic isotope effects (KIEs). Collaborative frameworks like ICReDD’s feedback loop refine computational parameters using experimental data .

Q. What protocols ensure data integrity in multi-institutional studies on this compound?

  • Methodological Answer : Adopt blockchain-secured electronic lab notebooks (ELNs) for immutable data recording. Standardize metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable) and employ encrypted cloud platforms for cross-lab collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.